Menin-MLL Inhibition vs. Loperamide
In a direct, study-internal comparison using fluorescence polarization, DC_YM21 exhibited an IC50 of 0.83 ± 0.13 μM against the menin-MLL interaction, while its parent compound, loperamide, displayed only mild inhibition with an IC50 of 69 ± 3 μM [1]. This represents an approximately 83-fold enhancement in potency, validating the scaffold-hopping and medicinal chemistry optimization strategy [1].
| Evidence Dimension | Menin-MLL interaction inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.83 ± 0.13 μM |
| Comparator Or Baseline | Loperamide: 69 ± 3 μM |
| Quantified Difference | ~83-fold improvement |
| Conditions | Fluorescence polarization assay (in vitro) |
Why This Matters
This massive potency gain demonstrates that DC_YM21 is not merely a structural analog but a functionally optimized tool compound, essential for experiments requiring robust target engagement.
- [1] Yue, L., Chen, Z., Li, L., Lian, F., Zhang, B., Zhang, Y., Jiang, H., Chen, K., Li, Y., Zhou, B., Zhang, N., Yang, Y., & Luo, C. (2016). Identification of novel small-molecule inhibitors targeting menin-MLL interaction, repurposing the antidiarrheal loperamide. Organic & Biomolecular Chemistry, 14(36), 8503-8519. View Source
